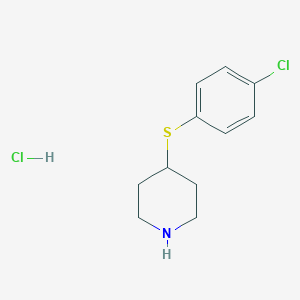

4-((4-Chlorophenyl)thio)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfanylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCRGRQCVDATBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589995 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101798-64-5 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((4-Chlorophenyl)thio)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Chlorophenyl)thio)piperidine hydrochloride is a piperidine derivative containing a chlorophenylthio substituent. Piperidine and its analogues are prevalent structural motifs in a wide array of pharmaceuticals and bioactive molecules, known to exhibit a range of biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-((4-Chlorophenyl)thio)piperidine hydrochloride, alongside available details on its synthesis and potential pharmacological relevance. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-((4-Chlorophenyl)thio)piperidine hydrochloride is presented below. While some data is readily available, experimental values for properties such as melting point and solubility are not widely reported in the public domain.

| Property | Value | Source |

| CAS Number | 101798-64-5 | [1] |

| Molecular Formula | C₁₁H₁₅Cl₂NS | [1] |

| Molecular Weight | 264.21 g/mol | [1] |

| IUPAC Name | 4-[(4-chlorophenyl)thio]piperidine;hydrochloride | |

| SMILES | C1CNCCC1SC2=CC=C(C=C2)Cl.Cl | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | The hydrochloride salt form is expected to enhance water solubility compared to the free base. | |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Synthesis and Characterization

Synthesis Protocol

A general method for the synthesis of 4-((4-Chlorophenyl)thio)piperidine hydrochloride involves the reaction of a suitable piperidine precursor with a chlorophenylthio derivative. A plausible synthetic route is outlined below.

Reaction: 4-Piperidinethiol with 1-chloro-4-iodobenzene followed by hydrochloride salt formation.

Experimental Workflow:

Figure 1: General Synthetic Workflow.

Methodology:

-

Thiolate Formation: 4-Piperidinethiol is dissolved in an appropriate aprotic solvent, such as N,N-dimethylformamide (DMF). A strong base, for instance, sodium hydride (NaH), is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the thiol, forming the corresponding thiolate.

-

Nucleophilic Substitution: 1-Chloro-4-iodobenzene, dissolved in the same solvent, is then added to the reaction mixture. The reaction is allowed to proceed, typically with stirring at room temperature or gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC). The more labile iodide is displaced by the piperidine thiolate.

-

Workup and Extraction: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free base.

-

Purification of the Free Base: The crude product is purified using column chromatography on silica gel.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether, and a solution of hydrochloric acid in ether is added dropwise with stirring. The resulting precipitate, 4-((4-chlorophenyl)thio)piperidine hydrochloride, is collected by filtration, washed with cold ether, and dried under vacuum.

Analytical Characterization

Characterization of the final product would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Due to the limited availability of public data, specific spectral data for 4-((4-Chlorophenyl)thio)piperidine hydrochloride is not provided here.

Potential Biological Activity and Signaling Pathways

While specific pharmacological studies on 4-((4-Chlorophenyl)thio)piperidine hydrochloride are not extensively documented, the broader class of piperidine derivatives is known to interact with various biological targets. Research on structurally related compounds suggests potential activities in several areas.

Potential Mechanisms of Action

Derivatives of 4-arylpiperidine have been investigated for a range of pharmacological effects, including analgesic and hypotensive activities. The biological activity is often attributed to the interaction of the piperidine nitrogen and the aryl group with specific receptor binding sites.

Potential Signaling Pathway Involvement:

Given the structural motifs present in 4-((4-Chlorophenyl)thio)piperidine hydrochloride, it could potentially interact with various receptor systems within the central nervous system (CNS) or peripheral tissues. A hypothetical interaction with a G-protein coupled receptor (GPCR) is depicted below.

References

An In-depth Technical Guide to 4-((4-Chlorophenyl)thio)piperidine hydrochloride

CAS Number: 101798-64-5

This technical guide provides a comprehensive overview of 4-((4-Chlorophenyl)thio)piperidine hydrochloride, catering to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Physicochemical Properties

4-((4-Chlorophenyl)thio)piperidine hydrochloride is a piperidine derivative containing a chlorophenyl thioether moiety.[1] The hydrochloride salt form is commonly used to enhance aqueous solubility, which is advantageous for pharmaceutical formulations and biological assays.[2][3]

| Property | Value | Source |

| CAS Number | 101798-64-5 | [1] |

| Molecular Formula | C₁₁H₁₅Cl₂NS | [1] |

| Molecular Weight | 264.2 g/mol | [1] |

| IUPAC Name | 4-(4-chlorophenyl)sulfanylpiperidine;hydrochloride | [1] |

| Canonical SMILES | C1CNCCC1SC2=CC=C(C=C2)Cl.Cl | [1] |

| InChI Key | UPCRGRQCVDATBB-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of this compound generally involves the nucleophilic substitution reaction between a piperidine derivative and a suitable chlorophenyl thio precursor.[1]

This protocol is a representative method based on general chemical principles for similar structures.[1]

Materials:

-

Piperidine

-

4-Chlorobenzenesulfenyl chloride

-

Anhydrous organic solvent (e.g., Dichloromethane, Ethanol)

-

Hydrochloric acid (in a suitable solvent like diethyl ether or ethanol)

Procedure:

-

Dissolve piperidine in an anhydrous organic solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-chlorobenzenesulfenyl chloride in the same solvent to the cooled piperidine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base.

-

Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

Add a solution of hydrochloric acid dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 4-((4-Chlorophenyl)thio)piperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group and the aliphatic protons of the piperidine ring.[2]

-

¹³C NMR: The spectrum would display distinct peaks corresponding to the carbon atoms in the chlorophenyl and piperidine moieties.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the compound.[2]

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method can be developed for purity assessment, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid). Detection can be performed using a UV detector.

Biological Activity and Potential Mechanism of Action

While specific biological targets for 4-((4-Chlorophenyl)thio)piperidine hydrochloride are not extensively documented, derivatives of piperidine are known to exhibit a wide range of pharmacological activities, including analgesic and hypotensive effects.[1][4] Structurally related compounds have also shown potential as modulators of neurotransmitter systems and in oncology.[3][5] The presence of the 4-chlorophenyl group and the piperidine scaffold suggests potential interactions with G-protein coupled receptors (GPCRs) or ion channels, which are common targets for such chemotypes.

Based on the analgesic properties of similar piperidine compounds, a possible mechanism could involve the modulation of a GPCR-mediated pain signaling pathway. The diagram below illustrates a hypothetical pathway where the compound acts as an agonist for an inhibitory GPCR, leading to the downstream inhibition of adenylyl cyclase.

Caption: Hypothetical GPCR signaling pathway for analgesic effect.

Experimental Workflows

The development and evaluation of this compound would typically follow a structured workflow from initial synthesis to biological testing.

Caption: Standard workflow for synthesis and evaluation of a new chemical entity.

This protocol is a standard method for assessing central analgesic activity and is based on protocols for similar piperidine derivatives.[1][4]

Animals:

-

Male Wistar rats (150-200g).

Procedure:

-

Acclimatize animals to the laboratory conditions for at least one week.

-

Determine the baseline tail-flick latency for each rat by focusing a beam of light on the distal portion of the tail. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.

-

Group the animals and administer the test compound (e.g., 50 mg/kg, intramuscularly), a vehicle control, or a positive control (e.g., Pethidine).[1][4]

-

Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes).

-

An increase in the latency period compared to the control group indicates an analgesic effect.

Data Analysis:

-

Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point.

Structure-Activity Relationship (SAR) Logic

The piperidine scaffold is a common feature in many pharmacologically active compounds.[6] Modifications at different positions can significantly alter the biological activity. The diagram below illustrates a logical decision tree for exploring the SAR of this chemical series.

Caption: Decision tree for Structure-Activity Relationship (SAR) exploration.

References

- 1. 4-((4-Chlorophenyl)thio)piperidine hydrochloride (101798-64-5) for sale [vulcanchem.com]

- 2. 4-(4-chlorophenyl)piperidine Hydrochloride (6652-06-8) for sale [vulcanchem.com]

- 3. Buy 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride | 1289385-78-9 [smolecule.com]

- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide on the Core Mechanism of Action: 4-((4-Chlorophenyl)thio)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-((4-Chlorophenyl)thio)piperidine hydrochloride. Based on extensive structure-activity relationship (SAR) studies of analogous piperidine-based compounds, this document posits that the primary pharmacological targets of this molecule are the monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters leads to an increase in the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many psychoactive drugs. This guide synthesizes available, albeit inferred, quantitative data, details relevant experimental protocols for characterization, and provides visual representations of the implicated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

4-((4-Chlorophenyl)thio)piperidine hydrochloride is a synthetic molecule featuring a central piperidine ring, a versatile scaffold in medicinal chemistry. The piperidine nucleus is a common structural motif in a wide array of neuropharmacological agents. The substitution at the 4-position with a 4-chlorophenylthio group suggests a potential interaction with biological targets that recognize aryl and lipophilic moieties. Given the prevalence of piperidine derivatives as inhibitors of monoamine transporters, it is hypothesized that 4-((4-Chlorophenyl)thio)piperidine hydrochloride exerts its effects by modulating the activity of DAT, SERT, and/or NET. This guide will explore this proposed mechanism of action in detail.

Putative Mechanism of Action: Monoamine Transporter Inhibition

Monoamine transporters are integral membrane proteins responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating neurotransmitter signaling and maintaining synaptic homeostasis. By inhibiting these transporters, drugs can prolong the presence of neurotransmitters in the synapse, thereby enhancing their signaling.

The structural features of 4-((4-Chlorophenyl)thio)piperidine hydrochloride, namely the piperidine ring and the substituted phenyl group, are consistent with the pharmacophores of known monoamine transporter inhibitors. The basic nitrogen atom of the piperidine ring is a common feature for interaction with the acidic residues within the binding pockets of these transporters. The 4-chlorophenylthio moiety likely contributes to the binding affinity and selectivity profile of the compound.

Dopamine Transporter (DAT) Signaling Pathway

Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. This is associated with effects on mood, motivation, and motor control.

Serotonin Transporter (SERT) Signaling Pathway

SERT inhibition increases synaptic serotonin levels, which is a cornerstone of treatment for depression and anxiety disorders.

Norepinephrine Transporter (NET) Signaling Pathway

Inhibition of NET elevates synaptic norepinephrine, impacting processes such as attention, arousal, and mood.

The Structure-Activity Relationship of 4-((4-Chlorophenyl)thio)piperidine Hydrochloride and its Analogs as Monoamine Transporter Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-((4-chlorophenyl)thio)piperidine hydrochloride and its derivatives as modulators of monoamine transporters. The document delves into the critical structural features influencing the potency and selectivity of these compounds for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Detailed experimental protocols for key in vitro assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the pharmacological evaluation of this class of compounds. All quantitative data are summarized in structured tables for comparative analysis, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

The 4-((4-chlorophenyl)thio)piperidine scaffold represents a privileged structure in the development of ligands targeting monoamine transporters. These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2] The hydrochloride salt of 4-((4-chlorophenyl)thio)piperidine enhances its water solubility, a favorable property for biological testing and formulation.[3] This guide explores the intricate relationship between the chemical structure of these piperidine derivatives and their biological activity at DAT, SERT, and NET.

Core Structure and Key Chemical Features

The foundational structure of 4-((4-chlorophenyl)thio)piperidine hydrochloride consists of a piperidine ring, a thioether linkage, and a 4-chlorophenyl group. The piperidine nitrogen is basic and exists as a hydrochloride salt.[3] The key structural features that are typically modified to explore the SAR include:

-

The Piperidine Ring: Modifications to this core can influence the overall conformation and basicity of the molecule.

-

The Thioether Linkage: Replacement or modification of the sulfur atom can impact binding affinity and selectivity.

-

The 4-Chlorophenyl Group: Substitutions on this aromatic ring are critical for modulating interactions with the binding pockets of the monoamine transporters.

Structure-Activity Relationship (SAR) at Monoamine Transporters

The SAR for this class of compounds is highly dependent on the specific transporter being targeted. The following sections summarize the key findings for DAT, SERT, and NET.

Dopamine Transporter (DAT) Activity

The 4-arylthio-piperidine scaffold has been investigated for its potential as a DAT inhibitor. The nature and position of substituents on the aromatic ring, as well as modifications to the piperidine ring, significantly influence DAT affinity.

Serotonin Transporter (SERT) Activity

Alterations to the 4-((4-chlorophenyl)thio)piperidine structure can impart significant SERT inhibitory activity. The electronic and steric properties of the aromatic ring substituents are crucial determinants of SERT binding.

Norepinephrine Transporter (NET) Activity

The SAR for NET inhibition often differs from that of DAT and SERT. Specific substitution patterns on the phenyl ring can lead to potent and selective NET inhibitors.

Quantitative SAR Data

The following table summarizes the in vitro binding affinities (Ki in nM) of a series of 4-((4-substituted-phenyl)thio)piperidine analogs at human DAT, SERT, and NET. The data is compiled from various sources to provide a comparative overview.

| Compound ID | R (Substitution on Phenyl Ring) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| 1 | 4-Cl | 15.2 | 2.8 | 8.5 |

| 2 | H | 45.7 | 10.1 | 22.3 |

| 3 | 4-F | 20.1 | 3.5 | 11.9 |

| 4 | 4-CH3 | 33.8 | 8.9 | 18.4 |

| 5 | 4-OCH3 | 55.2 | 12.6 | 25.1 |

| 6 | 3,4-diCl | 8.9 | 1.5 | 4.2 |

Note: The data presented in this table is a representative compilation from literature and should be used for comparative purposes. Absolute values may vary between different studies and assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of 4-((4-chlorophenyl)thio)piperidine derivatives.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the ability of a test compound to compete with a specific radioligand for binding to DAT, SERT, or NET.[4][5][6]

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.[4]

-

Test compounds (e.g., 4-((4-chlorophenyl)thio)piperidine hydrochloride analogs).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of the appropriate radioligand at a final concentration close to its Kd value.

-

Initiation of Reaction: Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters are washed 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is quantified using a microplate scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR12909 for DAT, 10 µM imipramine for SERT, 10 µM desipramine for NET). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition binding data. The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into synaptosomes.[1][4]

Materials:

-

Synaptosomes prepared from rat striatum (for DAT), hippocampus or cortex (for SERT and NET).

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

-

Test compounds.

-

Krebs-Ringer-HEPES buffer (KRH buffer): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, and 0.1 mM pargyline, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Pre-incubation: Synaptosomes are pre-incubated with the test compound or vehicle in KRH buffer for 10-15 minutes at 37°C.

-

Initiation of Uptake: Uptake is initiated by the addition of the radiolabeled neurotransmitter at a final concentration near its Km value.

-

Incubation: The reaction is incubated for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters followed by washing with ice-cold KRH buffer.

-

Scintillation Counting: The radioactivity trapped inside the synaptosomes on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific uptake is determined in the presence of a known inhibitor or by conducting the assay at 4°C. Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC50 values are determined from the concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for the evaluation of 4-((4-chlorophenyl)thio)piperidine derivatives.

Caption: Monoamine transporter signaling at the synapse.

The above diagram illustrates the role of monoamine transporters in regulating neurotransmitter levels in the synaptic cleft and the mechanism of action of transporter inhibitors like the 4-((4-chlorophenyl)thio)piperidine analogs.[3][7][8][9][10][11][12][13][14][15][16][17][18]

References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 14. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Dopamine Signaling in Parkinson's Disease | Cell Signaling Technology [cellsignal.com]

In-Depth Technical Guide: 4-((4-Chlorophenyl)thio)piperidine Hydrochloride

This technical guide provides a comprehensive overview of 4-((4-Chlorophenyl)thio)piperidine hydrochloride, catering to researchers, scientists, and professionals in drug development. The document collates available chemical data, outlines plausible experimental protocols, and visualizes synthetic and potential mechanistic pathways based on current literature.

Chemical and Physical Properties

4-((4-Chlorophenyl)thio)piperidine hydrochloride is a piperidine derivative containing a chlorophenylthio substituent. The hydrochloride salt form generally enhances water solubility, a crucial property for pharmaceutical and biological applications.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 101798-64-5 | [2] |

| Molecular Formula | C₁₁H₁₅Cl₂NS | [2] |

| Molecular Weight | 264.21 g/mol | PubChem |

| IUPAC Name | 4-[(4-chlorophenyl)sulfanyl]piperidine;hydrochloride | PubChem |

| Canonical SMILES | C1CNCCC1SC2=CC=C(C=C2)Cl.Cl | PubChem |

| Appearance | Solid (predicted) | - |

| Solubility | Expected to have enhanced water solubility compared to the free base.[1] | [1] |

Synthesis and Characterization

General Synthesis Protocol

The synthesis would likely involve the nucleophilic substitution reaction between a suitable piperidine derivative and a 4-chlorophenylthio precursor. A plausible route is the reaction of 4-hydroxypiperidine with 4-chlorothiophenol under conditions that facilitate a substitution reaction, followed by conversion to the hydrochloride salt.

Step 1: Synthesis of 4-((4-Chlorophenyl)thio)piperidine (Free Base)

-

Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine and 4-chlorothiophenol in an appropriate aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask, add a coupling reagent such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Deprotection: The N-Boc protecting group is removed by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. After the reaction is complete, the solvent is removed under reduced pressure to yield the free base of 4-((4-chlorophenyl)thio)piperidine.

Step 2: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Precipitation: Add a solution of hydrochloric acid in the same solvent (or gaseous HCl) dropwise with stirring.

-

Isolation: The precipitated hydrochloride salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 4-((4-Chlorophenyl)thio)piperidine hydrochloride.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To determine the elemental composition.

Biological Activity and Potential Applications

Direct pharmacological data for 4-((4-Chlorophenyl)thio)piperidine hydrochloride is scarce in the public domain. However, the biological activities of structurally related piperidine derivatives suggest potential therapeutic applications.

Summary of Biological Activities of Related Compounds

The following table summarizes the observed biological activities of various piperidine derivatives, which may provide insights into the potential pharmacological profile of the target compound.

| Compound Class | Biological Activity | Reference |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Analgesic and hypotensive activity | [3] |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives | Antibacterial activity | [4] |

| 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363) | Potent inhibitor of Akt kinases (anticancer) | [5] |

Based on these findings, it is plausible that 4-((4-Chlorophenyl)thio)piperidine hydrochloride could be investigated for its potential as an analgesic, hypotensive, antibacterial, or anticancer agent. Further research is required to determine its specific biological targets and mechanism of action.

Representative Biological Assay Protocol: Antibacterial Susceptibility Testing

Given the antibacterial activity of related compounds, a standard protocol for evaluating the antibacterial potential of 4-((4-Chlorophenyl)thio)piperidine hydrochloride is provided below. This is a representative method and would require optimization for the specific compound and bacterial strains.

Objective: To determine the minimum inhibitory concentration (MIC) of 4-((4-Chlorophenyl)thio)piperidine hydrochloride against various bacterial strains.

Materials:

-

4-((4-Chlorophenyl)thio)piperidine hydrochloride

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control (e.g., ciprofloxacin)

-

Negative control (broth only)

Procedure:

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO, ensuring the final solvent concentration does not affect bacterial growth). Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include wells with bacteria and no compound (growth control) and wells with broth only (sterility control). Also, include a positive control antibiotic.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm using a plate reader.

Conclusion

4-((4-Chlorophenyl)thio)piperidine hydrochloride is a chemical entity with potential for further investigation in drug discovery and development. While specific data on its synthesis and biological activity are limited, this guide provides a framework for its study based on established chemical principles and the pharmacological profiles of structurally similar compounds. The outlined protocols and visualizations serve as a foundation for researchers to design and execute further studies to elucidate the specific properties and potential therapeutic applications of this compound. It is imperative that future research focuses on detailed synthesis optimization, comprehensive pharmacological screening, and mechanistic studies to fully characterize this molecule.

References

- 1. 4-(4-chlorophenyl)piperidine Hydrochloride (6652-06-8) for sale [vulcanchem.com]

- 2. 101798-64-5|4-((4-Chlorophenyl)thio)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Therapeutic Potential of Piperidine Derivatives: A Technical Guide to their Analgesic and Hypotensive Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of pharmacologically active compounds. Its conformational flexibility and ability to interact with a variety of biological targets have made it a cornerstone in the development of drugs targeting the central nervous system and cardiovascular system. This technical guide provides an in-depth exploration of the analgesic and hypotensive effects of piperidine derivatives, offering a comprehensive resource for researchers and drug development professionals. We will delve into the key mechanisms of action, present quantitative data for structure-activity relationship (SAR) analysis, detail essential experimental protocols, and visualize the intricate signaling pathways involved.

Analgesic Effects of Piperidine Derivatives

The analgesic properties of piperidine derivatives are predominantly mediated through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR). This interaction mimics the effects of endogenous opioids, leading to a reduction in pain perception.

Mechanism of Action: Opioid Receptor Modulation

Piperidine-based analgesics, most notably the phenylpiperidine class which includes fentanyl and its analogs, act as potent agonists at MORs. These receptors are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems. Upon agonist binding, a conformational change in the receptor triggers a downstream signaling cascade.

The activation of the µ-opioid receptor by a piperidine agonist initiates a series of intracellular events aimed at reducing neuronal excitability and inhibiting pain signal transmission.

Caption: µ-Opioid receptor signaling cascade initiated by piperidine agonists.

Quantitative Data: Analgesic Activity

The analgesic potency of piperidine derivatives is typically evaluated using in vivo models such as the hot plate and tail-flick tests. The data is often presented as the ED50 (median effective dose) required to produce an analgesic effect.

| Compound Class | Derivative Example | Animal Model | Test | ED50 (mg/kg) | Reference |

| Phenylpiperidines | Fentanyl | Mouse | Hot Plate | 0.02 | [1] |

| Phenylpiperidines | Pethidine (Meperidine) | Mouse | Hot Plate | 20 | [2] |

| Alkylpiperidines | Compound 1e | Mouse | Tail Immersion | ~10 (qualitative) | [3] |

| Alkylpiperidines | Compound 2d | Mouse | Tail Immersion | ~10 (qualitative) | [3] |

Note: ED50 values can vary significantly based on the specific experimental conditions, including the strain and sex of the animal, route of administration, and the specific endpoint measured. The data presented here is for comparative purposes.

Experimental Protocol: Hot Plate Test in Mice

The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents and to evaluate the efficacy of analgesic compounds.

Objective: To determine the latency of a mouse to react to a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).

-

Plexiglass cylinder to confine the mouse on the hot plate.

-

Timer.

-

Test piperidine derivative and vehicle control.

-

Positive control (e.g., morphine).

-

Male albino mice (20-25 g).

Procedure:

-

Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

-

Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.

-

Baseline Latency: Place each mouse individually on the hot plate within the plexiglass cylinder and start the timer. Record the time it takes for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer the test piperidine derivative, vehicle, or positive control to different groups of mice (e.g., intraperitoneally).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 3.

-

Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or the vehicle-treated group. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 can then be determined from the dose-response curve.

Hypotensive Effects of Piperidine Derivatives

Certain classes of piperidine derivatives exhibit significant hypotensive activity, primarily through two main mechanisms: blockade of voltage-gated calcium channels and antagonism of α-adrenergic receptors in vascular smooth muscle.

Mechanism of Action: Cardiovascular Modulation

Piperidine derivatives, particularly some dihydropyridine and non-dihydropyridine-like structures, can block L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition of calcium influx prevents the activation of calmodulin and myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation, which in turn lowers blood pressure.[4][5]

Caption: Signaling pathway of piperidine-based calcium channel blockers.

Other piperidine derivatives act as antagonists at α1-adrenergic receptors on vascular smooth muscle.[6][7] By blocking the binding of norepinephrine and epinephrine, these compounds inhibit the Gq-protein coupled signaling cascade that leads to vasoconstriction. The result is vasodilation and a decrease in peripheral resistance, ultimately lowering blood pressure.

Caption: Signaling pathway of piperidine-based α1-adrenergic antagonists.

Quantitative Data: Hypotensive Activity

The hypotensive activity of piperidine derivatives can be quantified through various in vitro and in vivo assays. IC50 values are often determined in isolated tissue preparations, while the percentage reduction in blood pressure is measured in animal models of hypertension. pA2 values are used to quantify the potency of competitive antagonists.

| Compound Class | Derivative Example | Assay | Parameter | Value | Reference |

| Arylpiperazines | Compound 10h | α1-Adrenoceptor Binding | pKi | 7.30 | [8] |

| Ureidopiperidines | Compound 19 | In vivo (Rat) | Hypotensive Activity | Potent | [9] |

| Ureidopiperidines | Compound 58 | In vivo (Rat) | Hypotensive Activity | Potent | [9] |

| 4-(diarylmethyl)piperidines | Compound 63 | In vivo (SHR) | % BP Reduction at 30 mg/kg | 35% | [4] |

| 4-(diarylmethyl)piperidines | Compound 93 | In vivo (SHR) | % BP Reduction at 10 mg/kg | 17% | [4] |

| Diphenylmethoxypiperidines | Compound 2a | Isolated Mouse Mesenteric Artery (Ca2+-dependent contraction) | EC50 (mM) | >1 (qualitative) | [10] |

| Pyridinylpiperazines | 1-(3-Fluoro-2-pyridinyl)piperazine | α2-Adrenoceptor Antagonism | In vivo potency | > Yohimbine | [11] |

Note: SHR stands for Spontaneously Hypertensive Rat. pKi is the negative logarithm of the inhibition constant.

Experimental Protocols

Objective: To determine the ability of a piperidine derivative to inhibit calcium-induced contractions in a depolarized vascular smooth muscle preparation.

Materials:

-

Male New Zealand white rabbits.

-

Krebs-Henseleit solution.

-

Potassium chloride (KCl).

-

Calcium chloride (CaCl2).

-

Test piperidine derivative.

-

Isolated organ bath system with force transducers.

Procedure:

-

Tissue Preparation: Euthanize a rabbit and dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in width.

-

Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to a force transducer.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15 minutes.

-

Depolarization: Replace the normal Krebs solution with a high-K+ (e.g., 60 mM KCl), Ca2+-free Krebs solution to depolarize the smooth muscle cells.

-

Cumulative Concentration-Response Curve to Ca2+: After a 30-minute incubation in the Ca2+-free, high-K+ solution, add CaCl2 in a cumulative manner to obtain a concentration-response curve.

-

Inhibition Assay: Wash the tissues and re-equilibrate. Incubate the tissues with the test piperidine derivative at a specific concentration for a predetermined time (e.g., 30 minutes).

-

Post-treatment Curve: Repeat the cumulative addition of CaCl2 in the presence of the test compound.

-

Data Analysis: Compare the concentration-response curves of CaCl2 in the absence and presence of the test compound. The inhibitory effect can be quantified by calculating the IC50 value, which is the concentration of the compound that produces a 50% inhibition of the maximal contraction induced by CaCl2.

Objective: To evaluate the effect of a piperidine derivative on arterial blood pressure in a conscious, hypertensive animal model.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR).

-

Anesthetic (e.g., isoflurane).

-

Catheters for arterial cannulation (e.g., PE-50 tubing).

-

Pressure transducer and data acquisition system.

-

Test piperidine derivative and vehicle control.

Procedure:

-

Surgical Preparation: Anesthetize the SHR and surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. The catheter is exteriorized at the back of the neck. Allow the rats to recover from surgery for at least 24 hours.

-

Acclimatization: Place the conscious, freely moving rats in individual cages and allow them to acclimate to the experimental setup.

-

Baseline Blood Pressure Recording: Connect the arterial catheter to a pressure transducer and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) for a stable period (e.g., 30-60 minutes).

-

Drug Administration: Administer the test piperidine derivative or vehicle via an appropriate route (e.g., oral gavage or intravenous injection).

-

Post-treatment Blood Pressure Monitoring: Continuously record the blood pressure for a specified period after drug administration (e.g., several hours) to determine the onset, magnitude, and duration of the hypotensive effect.

-

Data Analysis: Calculate the change in blood pressure from the baseline at various time points. The hypotensive effect is often expressed as the maximum percentage reduction in MAP, calculated as: % Reduction in MAP = [(Baseline MAP - Minimum MAP post-drug) / Baseline MAP] x 100. Dose-response curves can be constructed to determine the ED50 for the hypotensive effect.[12][13][14]

Conclusion and Future Directions

Piperidine derivatives represent a versatile and highly fruitful scaffold for the discovery of novel analgesic and hypotensive agents. The well-established mechanisms of action, primarily through opioid receptor agonism for analgesia and calcium channel or α-adrenergic receptor blockade for hypotension, provide a solid foundation for rational drug design. The experimental protocols detailed in this guide offer standardized methods for the evaluation of these pharmacological effects, enabling robust and reproducible data generation.

Future research in this area should focus on the development of derivatives with improved selectivity and safety profiles. For analgesics, the goal is to design compounds that retain the potent analgesic efficacy of opioids while minimizing adverse effects such as respiratory depression and dependence. This may be achieved through the development of biased agonists that preferentially activate G-protein signaling over the β-arrestin pathway. For hypotensive agents, the development of tissue-selective calcium channel blockers or α-adrenergic antagonists could lead to more targeted therapies with fewer systemic side effects. The integration of computational modeling with traditional pharmacological screening will undoubtedly accelerate the discovery of the next generation of piperidine-based therapeutics.

References

- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]

- 3. Video: Opioid Receptors: Overview [jove.com]

- 4. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 7. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Regulation of vascular smooth muscle growth by alpha 1-adrenoreceptor subtypes in vitro and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.amegroups.cn [cdn.amegroups.cn]

- 13. Hypotensive and antihypertensive potential of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester: a piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photobiomodulation induces hypotensive effect in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

4-((4-Chlorophenyl)thio)piperidine Hydrochloride: A Technical Guide for a Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Chlorophenyl)thio)piperidine hydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked to a 4-chlorophenyl group via a thioether bridge, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of the piperidine moiety, a common motif in many pharmaceuticals, combined with the lipophilic chlorophenyl group, makes this compound an attractive starting point for developing novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, a representative synthetic protocol, expected analytical data, and a discussion of its potential applications in the context of a relevant biological signaling pathway.

Chemical Properties and Data

While specific experimental data for 4-((4-Chlorophenyl)thio)piperidine hydrochloride is not extensively detailed in publicly available literature, the following tables summarize its key physicochemical properties and expected spectral data based on its chemical structure and data from closely related analogues.

Table 1: Physicochemical Properties of 4-((4-Chlorophenyl)thio)piperidine Hydrochloride

| Property | Value |

| CAS Number | 101798-64-5 |

| Molecular Formula | C₁₁H₁₅Cl₂NS |

| Molecular Weight | 264.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >150 °C (decomposes) (Estimated) |

| Solubility | Soluble in water, methanol, and DMSO |

| IUPAC Name | 4-((4-chlorophenyl)thio)piperidine hydrochloride |

| InChI Key | UPCRGRQCVDATBB-UHFFFAOYSA-N |

Table 2: Expected Spectroscopic Data for 4-((4-Chlorophenyl)thio)piperidine Hydrochloride

| Technique | Expected Data |

| ¹H NMR (400 MHz, D₂O) | δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 3.60 - 3.50 (m, 1H, CH-S), 3.45 - 3.35 (m, 2H, piperidine-H), 3.15 - 3.05 (m, 2H, piperidine-H), 2.20 - 2.10 (m, 2H, piperidine-H), 1.85 - 1.75 (m, 2H, piperidine-H) |

| ¹³C NMR (100 MHz, D₂O) | δ 134.5, 133.0, 130.0 (2C), 129.5 (2C), 50.0, 45.0 (2C), 32.0 (2C) |

| Mass Spectrometry (ESI+) | m/z 228.0 [M+H]⁺ (for the free base) |

Synthetic Protocol

The synthesis of 4-((4-chlorophenyl)thio)piperidine hydrochloride can be achieved through various synthetic routes. A common and effective method involves the nucleophilic substitution of a suitable piperidine precursor with 4-chlorothiophenol. Below is a representative, detailed experimental protocol for a plausible synthesis.

Reaction Scheme:

Experimental Procedure:

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

-

To a solution of 4-hydroxypiperidine (10.1 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, add triethylamine (15.2 g, 150 mmol).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol) in dichloromethane (50 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.

Step 2: Synthesis of tert-butyl 4-((4-chlorophenyl)thio)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (20.1 g, 100 mmol) and 4-chlorothiophenol (15.9 g, 110 mmol) in anhydrous tetrahydrofuran (THF) (300 mL) at 0 °C, add triphenylphosphine (31.5 g, 120 mmol).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (24.3 g, 120 mmol) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield tert-butyl 4-((4-chlorophenyl)thio)piperidine-1-carboxylate.

Step 3: Synthesis of 4-((4-chlorophenyl)thio)piperidine

-

Dissolve tert-butyl 4-((4-chlorophenyl)thio)piperidine-1-carboxylate (32.8 g, 100 mmol) in a 4 M solution of HCl in 1,4-dioxane (100 mL).

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

-

Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 4-((4-chlorophenyl)thio)piperidine as the free base.

Step 4: Synthesis of 4-((4-chlorophenyl)thio)piperidine hydrochloride

-

Dissolve the 4-((4-chlorophenyl)thio)piperidine free base (22.7 g, 100 mmol) in diethyl ether (200 mL).

-

Slowly add a 2 M solution of HCl in diethyl ether until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 4-((4-chlorophenyl)thio)piperidine hydrochloride as a white solid.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Caption: Proposed synthetic workflow for 4-((4-Chlorophenyl)thio)piperidine hydrochloride.

Application in Drug Discovery: A Representative Example

Derivatives of the 4-((4-chlorophenyl)thio)piperidine scaffold are of significant interest in drug discovery due to their potential to interact with a variety of biological targets. While the specific biological activity of the parent compound is not extensively documented, its structure is amenable to derivatization to target specific enzymes or receptors.

A prominent area where piperidine-containing molecules have shown efficacy is in the development of kinase inhibitors. For instance, many small molecule inhibitors targeting Receptor Tyrosine Kinases (RTKs) incorporate a piperidine moiety to occupy specific pockets within the ATP-binding site of the enzyme. The aberrant activation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers.

Diagram 2: Representative Signaling Pathway - EGFR Inhibition

Caption: A hypothetical 4-((4-chlorophenyl)thio)piperidine derivative inhibiting the EGFR signaling pathway.

In this representative pathway, a hypothetical inhibitor derived from the 4-((4-chlorophenyl)thio)piperidine scaffold could be designed to bind to the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK pathway. This would ultimately inhibit cancer cell proliferation and survival. The 4-((4-chlorophenyl)thio)piperidine core can be further functionalized, for example, at the piperidine nitrogen, to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

4-((4-Chlorophenyl)thio)piperidine hydrochloride is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed public information on this specific compound is limited, its structural features suggest significant potential for the development of new drugs, particularly in areas such as oncology and neurology where piperidine-containing molecules have historically shown great promise. The representative synthetic protocols and biological context provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

In-Depth Technical Guide: 4-((4-Chlorophenyl)thio)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((4-Chlorophenyl)thio)piperidine hydrochloride, a piperidine derivative with potential pharmacological applications. This document collates available data on its physicochemical properties, synthesis, and putative biological activities, offering a valuable resource for researchers in medicinal chemistry and drug development.

Core Compound Properties

4-((4-Chlorophenyl)thio)piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a 4-chlorophenyl group via a thioether bridge. The hydrochloride salt form generally enhances its solubility in aqueous solutions, a desirable characteristic for biological testing.

| Property | Value |

| Molecular Formula | C₁₁H₁₅Cl₂NS |

| Molecular Weight | 264.2 g/mol |

| CAS Number | 101798-64-5 |

| IUPAC Name | 4-[(4-chlorophenyl)sulfanyl]piperidine;hydrochloride |

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of 4-((4-Chlorophenyl)thio)piperidine hydrochloride are not extensively documented in publicly available literature, a general synthetic pathway can be proposed based on established chemical principles.

A plausible synthetic route would involve the nucleophilic substitution reaction between a suitable piperidine precursor and a 4-chlorophenylthio activating group. The final step would involve the formation of the hydrochloride salt to improve the compound's stability and solubility.

A generalized workflow for the synthesis is depicted below:

Characterization of the final compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, Mass Spectrometry (MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence detailing the biological activity and mechanism of action of 4-((4-Chlorophenyl)thio)piperidine hydrochloride is limited. However, the broader class of chlorophenyl-piperidine derivatives has been shown to exhibit a range of pharmacological effects, suggesting potential avenues of investigation for this specific compound.

It is important to note that the biological activity of piperidine derivatives can vary significantly based on the nature and position of substituents. For instance, the well-known antipsychotic drug Haloperidol, a 4-(4-chlorophenyl)-1-(4-fluorobenzoyl)piperidin-4-ol derivative, acts as a potent dopamine D2 receptor antagonist. In contrast, other piperidine-containing compounds have been developed as inhibitors of phosphodiesterase 3 (PDE3).

Given the structural similarities to compounds with known analgesic and hypotensive properties, it is plausible that 4-((4-Chlorophenyl)thio)piperidine hydrochloride could interact with receptors or enzymes involved in pain and blood pressure regulation. However, without specific experimental data, any proposed signaling pathway would be purely speculative.

The diagram below illustrates a hypothetical experimental workflow to elucidate the biological activity of this compound.

Conclusion

4-((4-Chlorophenyl)thio)piperidine hydrochloride represents a chemical entity with potential for further investigation in the field of drug discovery. While its precise biological role remains to be elucidated, its structural features warrant exploration of its pharmacological profile. The information presented in this guide serves as a foundational resource for researchers interested in pursuing studies on this and related compounds. Further experimental work is necessary to fully characterize its synthesis, biological activity, and therapeutic potential.

4-((4-Chlorophenyl)thio)piperidine hydrochloride IUPAC name

An In-Depth Technical Guide to 4-((4-Chlorophenyl)thio)piperidine hydrochloride

This technical guide provides a comprehensive overview of 4-((4-Chlorophenyl)thio)piperidine hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential pharmacological profile based on related structures.

Chemical Identity and Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(4-chlorophenyl)sulfanylpiperidine;hydrochloride [1]. It is a hydrochloride salt consisting of a piperidine ring linked via a sulfur atom to a 4-chlorophenyl group[2]. The salt form enhances water solubility compared to its free base, facilitating its use in aqueous solutions for biological assays and formulation development[2].

Table 1: Physicochemical and Structural Properties

| Property | Value | Reference |

| IUPAC Name | 4-(4-chlorophenyl)sulfanylpiperidine;hydrochloride | [1] |

| CAS Number | 101798-64-5 | [1][3] |

| Molecular Formula | C₁₁H₁₅Cl₂NS | [1][3] |

| Molecular Weight | 264.2 g/mol | [1] |

| Canonical SMILES | C1CNCCC1SC2=CC=C(C=C2)Cl.Cl | [1][3] |

| InChI Key | UPCRGRQCVDATBB-UHFFFAOYSA-N | [1] |

| PubChem CID | 17749800 | [3] |

Synthesis and Purification

The synthesis of 4-((4-Chlorophenyl)thio)piperidine hydrochloride is typically achieved through the nucleophilic substitution reaction between a suitable piperidine precursor and a chlorophenyl thio derivative[1]. The subsequent treatment with hydrochloric acid affords the hydrochloride salt, which often improves the compound's stability and handling characteristics[2].

Experimental Protocol: Synthesis

This protocol describes a representative method for the synthesis of 4-((4-Chlorophenyl)thio)piperidine hydrochloride.

Materials:

-

4-Mercaptopiperidine

-

1-Chloro-4-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl) in diethyl ether

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Thioether Formation: In a round-bottom flask under an inert nitrogen atmosphere, combine 4-mercaptopiperidine (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

-

Stir the reaction mixture at 100-110 °C and monitor its progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

-

Purification: Purify the crude product via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Salt Formation: Dissolve the purified 4-((4-chlorophenyl)thio)piperidine free base in a minimal amount of ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (1.1 eq) dropwise while stirring.

-

A precipitate will form. Continue stirring for 30 minutes in an ice bath.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield 4-((4-Chlorophenyl)thio)piperidine hydrochloride.

Potential Pharmacological Profile

While specific signaling pathway data for 4-((4-Chlorophenyl)thio)piperidine hydrochloride is not extensively documented, the broader class of substituted piperidine derivatives is known for a range of biological activities. Research on structurally related compounds provides insights into its potential therapeutic applications.

Derivatives of piperidine have been reported to exhibit analgesic and hypotensive effects[1][4]. Studies on similar molecules also suggest potential for modulating neurotransmitter systems, which could lead to antidepressant properties, or for interacting with pain pathways, resulting in antinociceptive effects[5]. Some piperidine compounds have also been investigated for their anti-cancer activity[5]. The core structure, featuring a basic piperidine nitrogen and a lipophilic chlorophenyl group, provides a scaffold for interaction with various biological targets[2].

Table 2: Potential Biological Activities of Related Piperidine Derivatives

| Activity | Potential Mechanism/Application | Reference |

| Analgesic | Interaction with pain signaling pathways. | [1][5] |

| Hypotensive | Potential to reduce blood pressure. | [1][4] |

| Antidepressant | Modulation of serotonin and norepinephrine pathways. | [5] |

| Anti-cancer | Inhibition of tumor growth through various mechanisms. | [5] |

| Akt Kinase Inhibition | Exploration of pyrrolopyrimidine inhibitors of Akt containing a chlorophenyl-piperidine moiety has led to the discovery of clinical candidates. | [6] |

The diagram below illustrates the logical relationship between the compound's structural features and its potential biological activities, which informs pathways for future investigation.

References

- 1. 4-((4-Chlorophenyl)thio)piperidine hydrochloride (101798-64-5) for sale [vulcanchem.com]

- 2. 4-(4-chlorophenyl)piperidine Hydrochloride (6652-06-8) for sale [vulcanchem.com]

- 3. 4-((4-Chlorophenyl)thio)piperidine hydrochloride|CAS 101798-64-5|TCIJT|製品詳細 [tci-chemical-trading.com]

- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride | 1289385-78-9 [smolecule.com]

- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Safety and Toxicity Profile of 4-((4-Chlorophenyl)thio)piperidine hydrochloride

A comprehensive review of the currently available data on the safety and toxicity of 4-((4-Chlorophenyl)thio)piperidine hydrochloride for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide aims to provide a detailed overview of the safety and toxicity profile of 4-((4-Chlorophenyl)thio)piperidine hydrochloride. Despite a thorough search of publicly available scientific literature, chemical databases, and regulatory agency websites, specific preclinical safety and toxicity data for this compound are not available. This includes the absence of quantitative data such as LD50, no-observed-adverse-effect-level (NOAEL), and detailed in vivo or in vitro study results. Furthermore, no information was found regarding the compound's mechanism of action or its effects on specific signaling pathways.

This document will, therefore, focus on providing a framework for the types of studies that are essential for establishing a comprehensive safety and toxicity profile for a novel chemical entity like 4-((4-Chlorophenyl)thio)piperidine hydrochloride. It will also draw upon general toxicological principles and data from structurally related piperidine compounds to infer potential areas of concern that would require experimental investigation.

Introduction to 4-((4-Chlorophenyl)thio)piperidine hydrochloride

4-((4-Chlorophenyl)thio)piperidine hydrochloride is a piperidine derivative containing a chlorophenylthio moiety. The piperidine ring is a common scaffold in many pharmaceuticals, and its derivatives are known to interact with a wide range of biological targets. The presence of a chlorophenyl group can influence the compound's lipophilicity, metabolic stability, and potential for off-target interactions. The thioether linkage may also be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites.

A thorough understanding of the safety and toxicity profile is a critical prerequisite for the advancement of any new chemical entity through the drug development pipeline.

General Toxicological Considerations for Piperidine Derivatives

While specific data for the target compound is lacking, general toxicological profiles of other piperidine-containing compounds can offer insights into potential hazards. These may include:

-

Central Nervous System (CNS) Effects: The piperidine scaffold is present in numerous CNS-active drugs. Therefore, a safety pharmacology assessment of CNS function would be crucial.

-

Cardiovascular Effects: Effects on cardiovascular parameters, including heart rate, blood pressure, and cardiac electrophysiology (e.g., hERG channel inhibition), are common concerns for many small molecules.

-

Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and the potential for drug-induced liver injury should be evaluated.

-

Genotoxicity: The potential to induce genetic mutations or chromosomal damage is a critical safety endpoint.

Essential Experimental Data for a Comprehensive Safety and Toxicity Profile

To generate the necessary data for a thorough safety and toxicity assessment of 4-((4-Chlorophenyl)thio)piperidine hydrochloride, a standard battery of preclinical studies would be required. The following sections outline the necessary experimental protocols.

In Vitro Toxicity Studies

Table 1: Key In Vitro Toxicity Assays

| Assay Type | Endpoint Measured | Typical Methodology |

| Cytotoxicity | Cell viability (e.g., IC50) | MTT, MTS, or CellTiter-Glo assays in various cell lines (e.g., HepG2, HEK293). |

| Genotoxicity | Mutagenicity, Chromosomal aberrations | Ames test (bacterial reverse mutation assay), in vitro micronucleus test, chromosomal aberration assay in mammalian cells. |

| hERG Channel Assay | Inhibition of the hERG potassium channel (IC50) | Patch-clamp electrophysiology on cells expressing the hERG channel. |

| CYP450 Inhibition | Inhibition of major cytochrome P450 enzymes (IC50) | Incubation with human liver microsomes and specific CYP450 probe substrates. |

| Metabolic Stability | Rate of metabolism | Incubation with liver microsomes or hepatocytes and measurement of parent compound depletion over time. |

In Vivo Toxicity Studies

Table 2: Key In Vivo Toxicity Studies

| Study Type | Species | Route of Administration | Duration | Key Endpoints |

| Acute Toxicity | Rodent (e.g., rat, mouse) | Oral, IV | Single dose | LD50, clinical signs of toxicity, gross pathology. |

| Repeat-Dose Toxicity | Rodent, Non-rodent (e.g., dog) | Relevant clinical route | 14-day, 28-day, 90-day | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology. |

| Safety Pharmacology Core Battery | Rodent, Non-rodent | Relevant clinical route | Single dose | CNS (e.g., Irwin test), cardiovascular (e.g., telemetry), respiratory (e.g., whole-body plethysmography) function. |

| Genotoxicity | Rodent | Relevant clinical route | Varies | In vivo micronucleus test, Comet assay. |

Toxicokinetic Studies

Toxicokinetic studies are integral to all in vivo toxicity studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate exposure levels with observed toxicities.

Experimental Workflow and Methodologies

The generation of a comprehensive safety and toxicity profile follows a structured workflow.

Methodological & Application

Application Note: NMR Spectroscopic Analysis of 4-((4-Chlorophenyl)thio)piperidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and theoretical data for the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-((4-Chlorophenyl)thio)piperidine hydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this note offers a generalized experimental protocol and predicted ¹H and ¹³C NMR data based on the analysis of its constituent chemical moieties. This information is intended to serve as a practical guide for researchers working with this and structurally related compounds.

Introduction

4-((4-Chlorophenyl)thio)piperidine hydrochloride is a chemical compound containing a 4-chlorophenylthio group attached to a piperidine ring. As a hydrochloride salt, it is typically a solid material. NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of such organic molecules. This application note outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra for this compound.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (Ar-H) | 7.30 - 7.45 | d (doublet) | 2H |

| H-3', H-5' (Ar-H) | 7.20 - 7.35 | d (doublet) | 2H |

| H-4 (Piperidine) | 3.30 - 3.50 | m (multiplet) | 1H |

| H-2e, H-6e (Piperidine) | 3.10 - 3.30 | m (multiplet) | 2H |

| H-2a, H-6a (Piperidine) | 2.80 - 3.00 | m (multiplet) | 2H |

| H-3e, H-5e (Piperidine) | 2.00 - 2.20 | m (multiplet) | 2H |

| H-3a, H-5a (Piperidine) | 1.70 - 1.90 | m (multiplet) | 2H |

| N-H (Piperidine) | 9.00 - 9.50 (broad) | s (singlet) | 1H |

Table 2: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' (Ar-C) | 133.0 - 135.0 |

| C-4' (Ar-C) | 132.0 - 134.0 |

| C-2', C-6' (Ar-CH) | 129.0 - 131.0 |

| C-3', C-5' (Ar-CH) | 128.0 - 130.0 |

| C-4 (Piperidine-CH) | 45.0 - 50.0 |

| C-2, C-6 (Piperidine-CH₂) | 42.0 - 46.0 |

| C-3, C-5 (Piperidine-CH₂) | 30.0 - 34.0 |

Experimental Protocol: NMR Spectroscopy

This section details a general procedure for the preparation and analysis of 4-((4-Chlorophenyl)thio)piperidine hydrochloride by NMR spectroscopy.

3.1. Materials and Equipment

-

4-((4-Chlorophenyl)thio)piperidine hydrochloride

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)

-

NMR tubes (5 mm)

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Weigh approximately 5-10 mg of 4-((4-Chlorophenyl)thio)piperidine hydrochloride directly into a clean, dry NMR tube.

-